
1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Evaluation for Medicinal Applications
One notable application in scientific research for this compound involves the exploration of its derivatives for potential medicinal benefits. The synthesis and pharmacological evaluation of derivatives show a breadth of applications, particularly in the field of medicinal chemistry. For instance, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties, showcasing significant activity compared to known medications like celecoxib. This research highlights the compound's potential as a framework for developing novel anti-inflammatory agents (Abdellatif, Moawad, & Knaus, 2014).
Antimicrobial Activity
Another area of research application is in the development of new heterocycles based on the compound for antimicrobial use. By treating related compounds with various agents, researchers have synthesized new molecules showing promising antimicrobial activities. This synthesis pathway indicates the potential for creating new antimicrobial agents leveraging the core structure of 1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride (El‐Emary, Al-muaikel, & Moustafa, 2002).
Chemical Synthesis and Structural Studies
The compound and its derivatives are also used in chemical synthesis and structural studies. For example, research has been conducted on the synthesis of tricyclic condensed rings incorporating the pyrazole or isoxazole moieties bonded to a 4-piperidinyl substituent, showcasing the versatility of the compound in synthesizing complex molecular structures that could have various applications in medicinal chemistry and drug development (Pinna, Loriga, Pinna, & Chelucci, 2013).
Receptor Antagonism for Therapeutic Use
Research into the application of derivatives for receptor antagonism, specifically targeting CB1 receptors, demonstrates the compound's utility in developing therapeutic agents. This area of study is significant for understanding how modifications to the compound can lead to selective receptor targeting and antagonism, providing insights into new therapeutic pathways for conditions such as obesity, addiction, and metabolic disorders (Kumar et al., 2004).
Propriétés
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S.2ClH/c1-17(15,16)14-4-2-9(3-5-14)7-13-8-10(11)6-12-13;;/h6,8-9H,2-5,7,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWITBXZAKBZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C=C(C=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



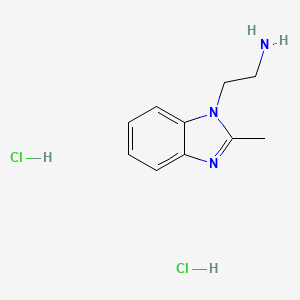
![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)

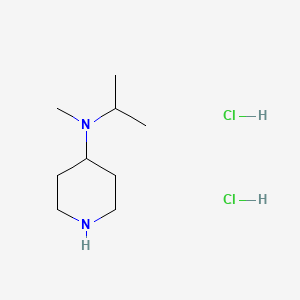

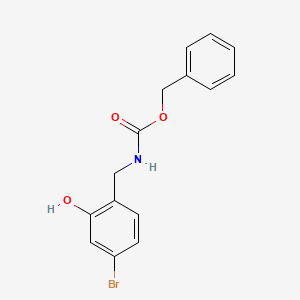
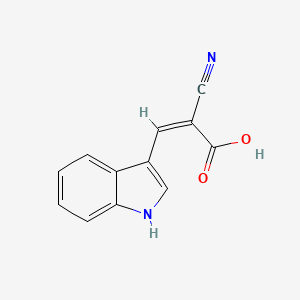
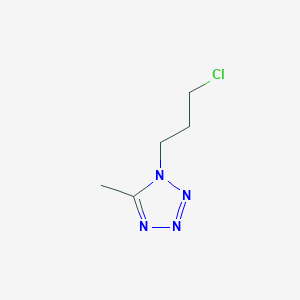
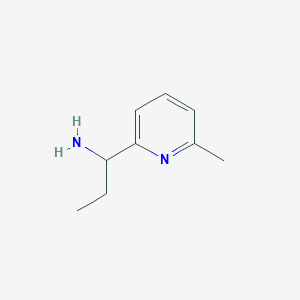


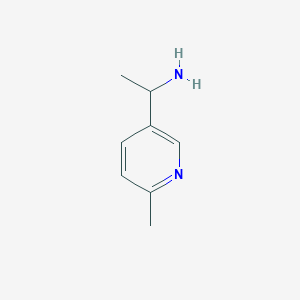
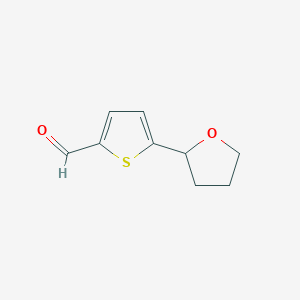
![2-[Ethyl(methyl)amino]-1-propanol](/img/structure/B1455004.png)